(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. This scaffold is structurally characterized by a fused thiazole-triazole ring system, which is substituted at the 5-position with a (Z)-configured methylidene group linked to a 5-(2,3-dichlorophenyl)furan-2-yl moiety and at the 2-position with a 4-propoxyphenyl group .
Synthetic routes for analogous thiazolo-triazol derivatives typically involve condensation reactions, as evidenced by the synthesis of structurally related compounds with yields ranging from 54% to 71% . Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, and LCMS (ESI+), which confirm regioselectivity and stereochemistry .
Properties
Molecular Formula |
C24H17Cl2N3O3S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H17Cl2N3O3S/c1-2-12-31-15-8-6-14(7-9-15)22-27-24-29(28-22)23(30)20(33-24)13-16-10-11-19(32-16)17-4-3-5-18(25)21(17)26/h3-11,13H,2,12H2,1H3/b20-13- |
InChI Key |
RVYUHPUJDDSLEU-MOSHPQCFSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation: The furan ring and thiazole-triazole core may undergo oxidation reactions.
Reduction: Reduction of the thiazole ring or the carbonyl group could be explored.
Substitution: Halogenation or other substitution reactions may occur at the phenyl rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophilic reagents (e.g., NaOH).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, including antimicrobial, antiviral, or anticancer effects.
Chemical Biology: Explore its interactions with biological macromolecules.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity : The target compound’s 2,3-dichlorophenyl and 4-propoxyphenyl groups confer higher lipophilicity (molar mass: 504.37 g/mol) compared to analogues with methoxy or methyl groups (e.g., 399.42 g/mol in ). This may enhance membrane permeability in biological systems.
Stereochemical Consistency : All analogues retain the Z-configuration at the methylidene position, critical for maintaining planar geometry and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
